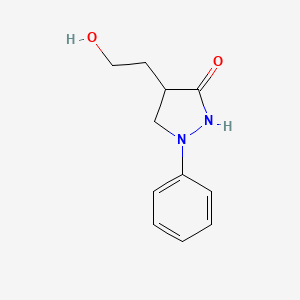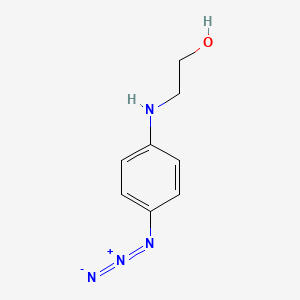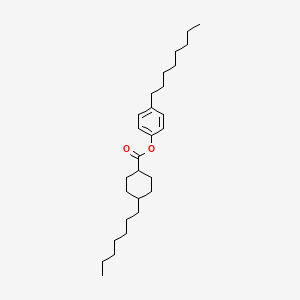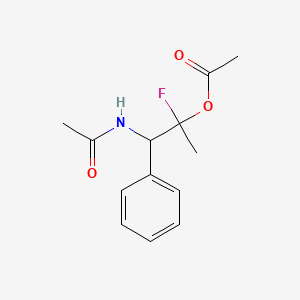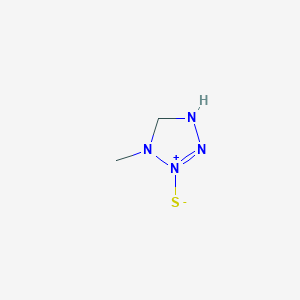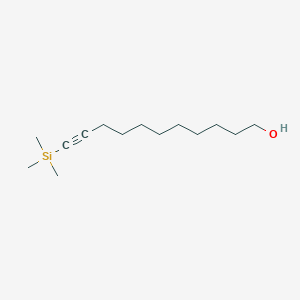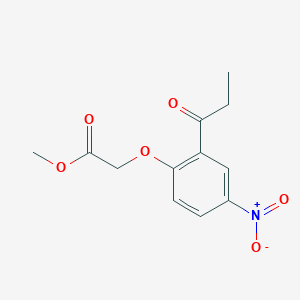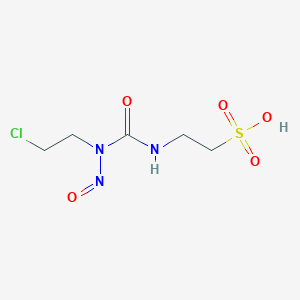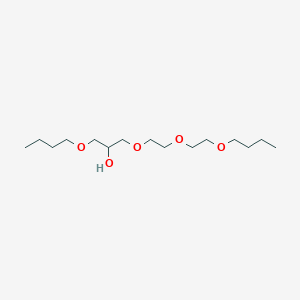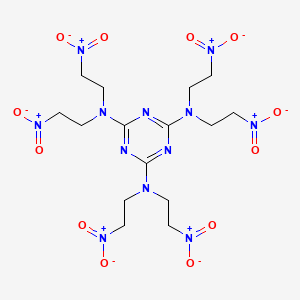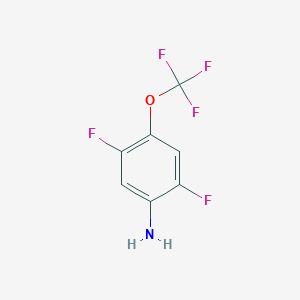
2,5-Difluoro-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction. For example, 1,2-dichlorotrifluoromethoxy-benzene can be nitrated at temperatures between -20°C and +80°C, followed by catalytic hydrogenation to yield the desired aniline derivative . Another method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to produce 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various bases and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with one less fluorine atom.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine atoms instead of fluorine.
4-(Difluoromethoxy)aniline: Contains a difluoromethoxy group instead of trifluoromethoxy
Uniqueness
2,5-Difluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114021-43-1 |
|---|---|
Fórmula molecular |
C7H4F5NO |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
2,5-difluoro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F5NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2 |
Clave InChI |
NCCFJYHLZQFMAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


